molecular formula C4H4FNO2S B2566361 1H-pyrrole-2-sulfonyl fluoride CAS No. 1909325-87-6

1H-pyrrole-2-sulfonyl fluoride

Cat. No.: B2566361
CAS No.: 1909325-87-6
M. Wt: 149.14
InChI Key: HPJHRBLPTCWNSS-UHFFFAOYSA-N
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Description

1H-pyrrole-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to the second position of a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrole-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of pyrrole with sulfonyl fluoride reagents under controlled conditions. For instance, the reaction of pyrrole with sulfur tetrafluoride (SF4) in the presence of a catalyst can yield this compound . Another method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent in the presence of a Lewis acid catalyst such as zirconium tetrachloride (ZrCl4) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while substitution reactions can produce sulfonamides, sulfonates, and other derivatives .

Mechanism of Action

The mechanism of action of 1H-pyrrole-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack by amino acids, proteins, and other biological molecules. This reactivity underlies its use as an enzyme inhibitor and in protein modification studies . The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present.

Comparison with Similar Compounds

1H-pyrrole-2-sulfonyl fluoride can be compared with other sulfonyl fluorides and pyrrole derivatives:

Biological Activity

1H-Pyrrole-2-sulfonyl fluoride (PSF) is a chemical compound that has garnered attention in the field of chemical biology due to its significant biological activity, particularly in the context of protein modification and enzyme inhibition. This article explores the biological properties, mechanisms of action, and potential applications of PSF, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a sulfonyl fluoride group at the 2-position. The sulfonyl fluoride moiety is an electrophilic functional group that selectively reacts with nucleophilic residues in proteins, such as serine and cysteine. This reactivity is pivotal for its biological applications, allowing PSF to serve as a tool for probing protein functions and studying enzyme mechanisms .

The mechanism of action of PSF primarily involves its ability to covalently modify proteins through nucleophilic attack on the sulfonyl fluoride group. This interaction leads to the formation of stable covalent bonds with target amino acids, which can result in enzyme inhibition or modulation of protein activity. The following table summarizes key interactions:

Target Residue Type of Interaction Biological Implication
SerineCovalent modificationEnzyme inhibition
CysteineCovalent modificationAltered protein function
LysineElectrophilic attackPotential therapeutic target

Enzyme Inhibition

Research has demonstrated that PSF can inhibit various enzymes by modifying critical residues essential for their activity. For example, studies indicate that PSF effectively inhibits serine proteases by covalently modifying the active site serine residue . This property makes it a valuable reagent in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

Case Studies

  • Inhibition of Serine Proteases : A study highlighted the use of PSF in characterizing serine proteases involved in cancer progression. By selectively modifying active site residues, researchers were able to assess the role of these enzymes in tumor growth .
  • Targeting Protein-Protein Interactions : Another investigation focused on the application of PSF as a covalent probe for disrupting protein-protein interactions (PPIs). The study found that PSF could effectively inhibit interactions between key regulatory proteins, suggesting potential therapeutic applications in diseases characterized by aberrant PPIs .

Stability and Cell Permeability

The stability and cell permeability of PSF are crucial for its application as a pharmacological tool. Research indicates that while PSF exhibits reactivity towards nucleophiles, its stability in biological systems can vary based on environmental conditions . A comparative analysis showed that certain modifications enhance its stability while maintaining sufficient reactivity for biological applications.

Comparative Analysis with Related Compounds

To understand the unique properties of PSF, it is useful to compare it with other sulfonyl fluorides:

Compound Name Reactivity Applications
This compoundHighProtein modification, enzyme inhibition
1H-Pyrrole-2-sulfonyl chlorideModerateChlorination reactions
Trifluoromethylsulfonyl fluorideVery highFluorination reactions

Properties

IUPAC Name

1H-pyrrole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FNO2S/c5-9(7,8)4-2-1-3-6-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJHRBLPTCWNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-87-6
Record name 1H-pyrrole-2-sulfonyl fluoride
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